2-Methyl-1,3-benzoxazole-7-carboxylic acid
Overview
Description
2-Methyl-1,3-benzoxazole-7-carboxylic acid is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The compound crystallizes in the monoclinic (P 2 1) space group. In the crystal, the almost planar molecules display a flattened herringbone arrangement. Stacking molecules are slipped in the lengthwise and widthwise directions and are linked by π-π interactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
The compound has a molecular weight of 177.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The exact mass is 177.042593085 g/mol and the monoisotopic mass is 177.042593085 g/mol .Scientific Research Applications
Antimicrobial Agent Synthesis
2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives have been studied for their potential as antimicrobial agents. For instance, a study by Vodela et al. (2013) focused on synthesizing novel benzoxazole based 1,3,4-oxadiazoles, starting from benzoxazole-2-carboxylic acid, and testing their antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
Thermotropic Polyesters
In the field of polymer science, this compound derivatives are utilized in synthesizing thermotropic polyesters. Kricheldorf and Thomsen (1992) prepared derivatives from silylated 3-amino-4-hydroxybenzoic acid, highlighting their application in creating materials with specific thermal properties (Kricheldorf & Thomsen, 1992).
Efficient Synthesis Techniques
Research by Wang et al. (2006) demonstrated an efficient method for synthesizing benzoxazoles from a variety of carboxylic acids, including this compound, in a simple and rapid manner (Wang et al., 2006).
Antiproliferation Activity
In the domain of cancer research, benzoxazole derivatives, including those related to this compound, have been synthesized and evaluated for their antiproliferation activity against various cancer cells. For example, a study by Kuzu et al. (2022) investigated the cytotoxic effects of these compounds in different cancer cell lines, suggesting their potential in cancer therapy (Kuzu et al., 2022).
Synthesis of Fluorescent Derivatives
In the study of photophysical properties, derivatives of this compound have been synthesized for their fluorescent characteristics. Phatangare et al. (2013) synthesized a series of fluorescent derivatives, which were evaluated for their potential in imaging and diagnostic applications (Phatangare et al., 2013).
Mechanism of Action
Target of Action
The primary targets of benzoxazole derivatives, such as 2-Methyl-1,3-benzoxazole-7-carboxylic acid, are various enzymes or proteins . These include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets play crucial roles in cellular processes and are involved in the pathway of disease formation and proliferation .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Benzoxazole derivatives affect various biochemical pathways. They interact with enzymes or proteins involved in these pathways, leading to changes in cellular processes . The downstream effects of these interactions can result in the inhibition of disease formation and proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid contact with skin, eyes, and respiratory tract, and to use protective equipment when necessary . The compound should be stored in a sealed container in a dry, dark, and well-ventilated place .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antifungal activity, which suggests that they may interact with cellular processes in fungi .
Molecular Mechanism
It is known that benzoxazole derivatives can condense with aromatic aldehydes having acidic protons during the synthesis of HIV-reverse transcriptase inhibitors .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOFQJHFWJFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344148 | |
Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52395-92-3 | |
Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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